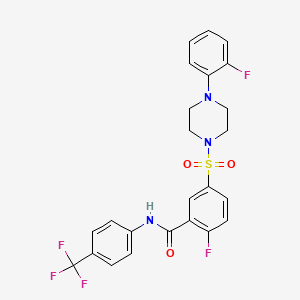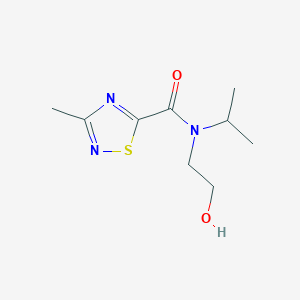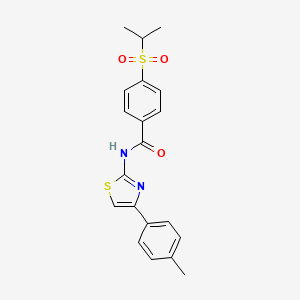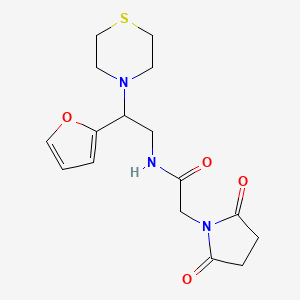![molecular formula C14H20N4O4S B2821553 1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 2034558-85-3](/img/structure/B2821553.png)
1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a methylsulfonyl group, an azabicyclo[3.2.1]octane ring, and a dihydropyridazine ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields such as medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azabicyclo[3.2.1]octane ring and the attachment of the methylsulfonyl and dihydropyridazine groups. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, is quite complex. It includes a bicyclic structure (azabicyclo[3.2.1]octane), which consists of two fused rings with a nitrogen atom incorporated into one of the rings . Additionally, it contains a dihydropyridazine ring, which is a six-membered ring with two nitrogen atoms and a double bond .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the azabicyclo[3.2.1]octane ring might undergo reactions typical of cyclic amines, while the dihydropyridazine ring might participate in reactions typical of heterocyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure and functional groups. For example, the presence of the azabicyclo[3.2.1]octane ring might influence its shape and reactivity, while the dihydropyridazine ring might affect its electronic properties .Scientific Research Applications
Molecular Sensing and Fluorescence Detection
The compound’s structure suggests it could serve as a versatile molecular sensor. Specifically, it exhibits a high affinity for anions due to the positive charge on the imidazolium group. As a result, it can detect the electronegativity of guest anions by measuring fluorescence intensity. Researchers have explored its potential as a fluorescent molecular sensor, particularly in detecting anionic polysaccharides upon irradiation .
Photochemical Phenomena
Upon UV irradiation, this compound displays various photochemical phenomena depending on the guest anion. Machine learning techniques have been employed to extract decisive factors that govern its fate after UV exposure. Researchers have even created decision tree diagrams to predict its photochemical behavior before conducting experiments. Understanding these phenomena is crucial for utilizing the compound effectively in applications such as molecular sensing and imaging .
Tropane Alkaloid Synthesis
The 8-azabicyclo[3.2.1]octane scaffold, of which this compound is a part, plays a central role in the family of tropane alkaloids. These alkaloids exhibit diverse and interesting biological activities. Researchers worldwide have focused on stereoselectively constructing this scaffold, as it serves as the core structure for tropane alkaloids. Achieving stereochemical control during its formation is essential for drug discovery and medicinal chemistry .
Drug Discovery and Synthetic Intermediates
The 8-azabicyclo[3.2.1]octane architecture has significant potential in drug discovery. Its unique structure makes it an attractive scaffold for developing new derivatives. Researchers have used it as a key synthetic intermediate in total synthesis approaches. Despite its challenging nature, this scaffold offers exciting opportunities for designing bioactive compounds .
Enantioselective Synthesis
Efforts have been directed toward enantioselectively constructing the 8-azabicyclo[3.2.1]octane scaffold. Some methodologies achieve stereochemical control directly during the transformation that generates this architecture. Others start from achiral tropinone derivatives and proceed with desymmetrization processes. These approaches contribute to the preparation of tropane alkaloids and related compounds .
Nitrogen-Containing Heterocycles
The compound’s structure places it within the class of 2-azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles. These molecules have significant potential in drug discovery due to their unique properties. Researchers continue to explore their applications, making them an exciting area of study .
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are the Janus kinase (JAK) and Tyrosine kinase 2 (TYK2). These kinases play a crucial role in the signaling pathways of many pro-inflammatory cytokines .
Mode of Action
The compound acts as a dual inhibitor for JAK1 and TYK2. By inhibiting these kinases, it disrupts the signaling pathways of pro-inflammatory cytokines, leading to a reduction in inflammation .
Biochemical Pathways
The compound affects the JAK/Signal transducer and activator of transcription (STAT) pathway. JAK1 is important for the γ-common chain cytokines, interleukin (IL)-6, and type-I interferon (IFN) family, while TYK2, in addition to type-I IFN signaling, also plays a role in IL-23 and IL-12 signaling .
Result of Action
The inhibition of JAK1 and TYK2 leads to a disruption in the signaling of pro-inflammatory cytokines. This results in a reduction of inflammation, which can be beneficial in the treatment of autoimmune diseases .
properties
IUPAC Name |
1-methyl-N-(8-methylsulfonyl-8-azabicyclo[3.2.1]octan-3-yl)-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4S/c1-17-13(19)6-5-12(16-17)14(20)15-9-7-10-3-4-11(8-9)18(10)23(2,21)22/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,15,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKECEEHMJGCREL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2CC3CCC(C2)N3S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(6-chloropyridin-3-yl)sulfonyl]-5-(phenoxymethyl)furan-2-carboxamide](/img/structure/B2821472.png)

![N-[3-[3-(4-fluorophenyl)-2-(4-methoxyphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide](/img/structure/B2821475.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-4-methylthiophene-2-carboxamide](/img/structure/B2821478.png)
![1-(3,5-Dimethylpiperidin-1-yl)-2-[methyl(prop-2-ynyl)amino]ethanone](/img/structure/B2821479.png)

![3-Bromo-7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2821483.png)
![2-(4-fluorophenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide](/img/structure/B2821486.png)




![[5-(1,1,2,2,2-Pentafluoroethoxy)pyridin-2-yl]methanol](/img/structure/B2821492.png)